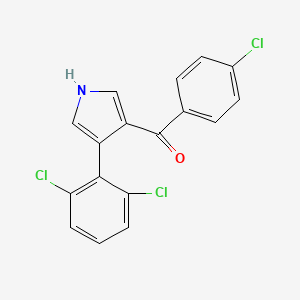

3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole

Description

3-(4-Chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole is a halogenated pyrrole derivative characterized by a pyrrole core substituted at the 3-position with a 4-chlorobenzoyl group and at the 4-position with a 2,6-dichlorophenyl group.

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl3NO/c18-11-6-4-10(5-7-11)17(22)13-9-21-8-12(13)16-14(19)2-1-3-15(16)20/h1-9,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSHXNGBERLBDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, Hantzsch synthesis, or Knorr synthesis.

Introduction of Substituents: The chlorinated benzoyl and dichlorophenyl groups can be introduced through Friedel-Crafts acylation reactions using appropriate chlorinated benzoyl chlorides and dichlorophenyl reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The chlorinated groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Applications in Medicinal Chemistry

The structural characteristics of 3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole make it a candidate for further development in medicinal chemistry:

- Drug Development : The compound's ability to interact with biological targets suggests potential as a lead compound in drug discovery. Its modifications could yield new drugs with enhanced efficacy against specific diseases.

- Targeted Therapy : Given its biological activity profile, this compound could be explored for use in targeted therapies aimed at specific cancer types or infectious diseases.

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science:

- Polymer Synthesis : The compound can be utilized as a monomer for synthesizing polymers with specific electrical or optical properties, which could be beneficial in electronics and photonics.

- Nanomaterials : Research into nanostructured materials incorporating this compound could lead to advancements in sensors or drug delivery systems.

Environmental Studies

The environmental implications of compounds like this compound are also noteworthy:

- Toxicological Studies : Understanding the environmental impact and potential toxicity of this compound is crucial. Studies on similar chlorinated compounds have raised concerns about their persistence and bioaccumulation in ecosystems .

- Contaminant Monitoring : As part of environmental monitoring programs, this compound could be analyzed to assess contamination levels in various ecosystems.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole would depend on its specific interactions with molecular targets. This may involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks and Substituent Effects

The target compound’s pyrrole core distinguishes it from other heterocycles like isoxazoles, thiosemicarbazides, and pyrazolones. Key comparisons include:

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

- Structure : Isoxazole ring with 2,6-dichlorophenyl and methyl groups at positions 3 and 5, respectively, and a carboxylic acid at position 4.

- Key Differences: The isoxazole ring contains oxygen and nitrogen, altering electronic properties compared to the nitrogen-rich pyrrole.

- Physical Properties : Melting point = 221–222°C .

- Applications : Commercially available (Kanto Reagents catalog), suggesting use as a synthetic intermediate .

1-(4-Chlorobenzoyl)-4-(2,4-dichlorophenyl)thiosemicarbazide (Compound 14)

- Structure : Thiosemicarbazide backbone with 4-chlorobenzoyl and 2,4-dichlorophenyl substituents.

- Key Differences :

- The thiosemicarbazide functional group (–NH–C(=S)–NH–) introduces hydrogen-bonding capacity, differing from the pyrrole’s aromatic system.

- Substituent positions (2,4-dichlorophenyl vs. 2,6-dichlorophenyl) influence steric and electronic effects.

- Synthesis : Reported yield = 90% .

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Structure : Pyrazolone ring with bromine, 4-chlorophenyl, and methyl groups.

- Key Differences :

- The pyrazolone core includes a ketone group, enhancing electrophilicity compared to the pyrrole’s conjugated π-system.

- Bromine substitution may increase molecular weight and alter reactivity patterns.

- Synthesis : Low-resolution LC/MS m/z 301, 303, 305 [M+H]⁺ (indicative of bromine/chlorine isotopes) .

Structural and Functional Group Analysis

Implications of Substituent Positioning

- 2,6-Dichlorophenyl vs.

- Chlorobenzoyl vs. Carboxylic Acid :

- The 4-chlorobenzoyl group in the target compound may enhance membrane permeability in biological systems, whereas the carboxylic acid in the isoxazole derivative could improve water solubility .

Biological Activity

3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole, with the CAS number 477886-26-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H10Cl3N

- Molecular Weight : 350.63 g/mol

- Boiling Point : Approximately 532.2 °C (predicted)

- Density : 1.419 g/cm³ (predicted) .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chlorinated benzoyl derivatives with pyrrole under controlled conditions. The specific synthetic routes can influence the purity and yield of the final product, which is crucial for subsequent biological testing.

Anticancer Activity

Several studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. Notably, one study demonstrated that derivatives could effectively interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, suggesting a mechanism for their antitumor activity .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | <0.5 | EGFR Inhibition |

| Compound B | HepG-2 (Liver Cancer) | <0.3 | VEGFR2 Interaction |

| This compound | Various | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against both gram-positive bacteria and mycobacterial strains. A comparative study showed that certain pyrrole derivatives outperformed standard antibiotics like ampicillin and isoniazid in terms of efficacy .

Table 2: Summary of Antimicrobial Activity

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 0.25 µg/mL |

| Compound D | Mycobacterium tuberculosis | 0.5 µg/mL |

| This compound | TBD | TBD |

The biological activity of this compound can be attributed to its ability to:

- Inhibit Kinase Activity : By interacting with ATP-binding sites on kinases like EGFR and VEGFR2, the compound can disrupt signaling pathways critical for tumor growth .

- Disrupt Membrane Integrity : Some studies suggest that these compounds can integrate into lipid bilayers, altering membrane properties and leading to increased permeability or cell death .

Case Studies

- Study on Antitumor Efficacy : A recent study evaluated a series of pyrrole derivatives for their ability to inhibit tumor growth in vivo. The results indicated that compounds with structural similarities to this compound significantly reduced tumor size in murine models .

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of pyrrole derivatives against resistant bacterial strains. The findings highlighted that certain modifications in the structure led to enhanced activity against multidrug-resistant strains .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole, and how can purity be optimized?

Synthesis typically involves multi-step heterocyclic coupling, such as diazomethane-mediated cyclization under controlled temperatures (−20 to −15°C) in dichloromethane. Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol or methanol is critical to isolate the product with ≥95% purity . For analogs like substituted pyrroles, protocols using triethylamine as a base and chloranil as an oxidizing agent in refluxing xylene (25–30 hours) are effective . Optimization of reaction time and solvent ratios (e.g., hexane:ethyl acetate) minimizes byproducts .

Q. What analytical techniques are essential for characterizing the compound’s structure and confirming regioselectivity?

- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., C–C bond lengths averaging 1.48 Å, with deviations <0.003 Å) .

- FT-IR spectroscopy : Identifies functional groups (e.g., chlorobenzoyl C=O stretch at ~1680 cm⁻¹, pyrrole N–H at ~3400 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent positions; aromatic protons from dichlorophenyl groups appear as doublets (δ 7.2–7.8 ppm) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 405.2) and detects impurities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and guide synthetic modifications for enhanced biological activity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For analogs like (2E)-3-(2,6-dichlorophenyl)-propen-1-one, DFT-derived electrostatic potential maps correlate with antimicrobial activity, guiding substitutions at the 4-chlorobenzoyl group to improve binding to bacterial targets . Coupling DFT with molecular docking (e.g., AutoDock Vina) optimizes interactions with enzymes like CYP450 .

Q. What experimental designs are effective in resolving contradictions between observed and theoretical reaction yields?

Factorial Design of Experiments (DoE) isolates critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize diazomethane concentration and reaction time, reducing trial runs by 50% while maintaining reproducibility . Response Surface Methodology (RSM) further refines conditions, as demonstrated in pyrazole-pyrrole hybrid syntheses achieving >80% yield .

Q. How can the compound’s antimicrobial activity be systematically evaluated and compared to structurally related analogs?

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, chloropyrrole derivatives show MIC values of 8–32 µg/mL, with enhanced activity when electron-withdrawing groups (e.g., -Cl) are present .

- Time-kill kinetics : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal mechanisms .

- Synergy studies : Combine with β-lactams or fluoroquinolones to assess fractional inhibitory concentration (FIC) indices .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regiochemical control?

- Flow chemistry : Reduces exothermic risks in diazomethane reactions and improves mixing efficiency .

- Membrane separation : Recovers unreacted starting materials (e.g., 4-chlorobenzoyl chloride) via nanofiltration, reducing waste .

- In-situ monitoring : Raman spectroscopy tracks reaction progress in real time, preventing over-oxidation or decomposition .

Q. How do steric and electronic effects of substituents influence the compound’s stability under physiological conditions?

- Electron-withdrawing groups (e.g., -Cl, -CF₃) : Enhance metabolic stability by reducing CYP450-mediated oxidation. For example, 2,6-dichlorophenyl analogs exhibit 3× longer half-life in human liver microsomes compared to unsubstituted derivatives .

- Steric hindrance : Bulky substituents at the pyrrole 1-position (e.g., phenyl vs. methyl) reduce hydrolysis rates in acidic media (pH 2–4) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.